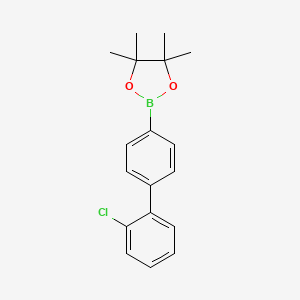
2'-Chlorobiphenyl-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-Chlorobiphenyl-4-boronic acid pinacol ester is a boronic acid derivative that has been widely used in scientific research. It is a versatile compound that can be used in a variety of fields, including organic synthesis, medicinal chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Boronate Ester Stability and Reactivity
2'-Chlorobiphenyl-4-boronic acid pinacol ester, as a cyclic boronate ester, is known for its stability in air and versatile reactivity, making it significant in organic synthesis, pharmacology, supramolecular chemistry, and material science. It predominantly contains a B–O–C linkage, pivotal for its stability and reactivity (Golovanov & Sukhorukov, 2021).
In Drug Discovery
The incorporation of boronic acids into medicinal chemistry has seen an increase, with several boronic acid drugs approved by regulatory agencies like the FDA. Boronic acids, including derivatives like this compound, potentially enhance the potency of drugs and improve their pharmacokinetic profiles, hence playing a pivotal role in drug discovery (Plescia & Moitessier, 2020).
In Electrochemical Biosensors
Electrochemical biosensors based on ferroceneboronic acid and its derivatives, like this compound, are crucial in constructing sensors due to their binding site (boronic acid moiety) and electrochemically active part (Fc residue). These sensors are instrumental in detecting sugars, glycated hemoglobin, fluoride ions, and other compounds, emphasizing the importance of such boronic acid derivatives in biosensor technology (Wang, Takahashi, Du, & Anzai, 2014).
Wirkmechanismus
Target of Action
The primary target of 2’-Chlorobiphenyl-4-boronic acid pinacol ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the SM coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the organoboron reagent needed for the transmetalation process .
Pharmacokinetics
It’s known that the compound is only marginally stable in water . The rate of hydrolysis of phenylboronic pinacol esters, such as this compound, is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by these factors.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH and the presence of water . The compound is only marginally stable in water, and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .
Eigenschaften
IUPAC Name |
2-[4-(2-chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BClO2/c1-17(2)18(3,4)22-19(21-17)14-11-9-13(10-12-14)15-7-5-6-8-16(15)20/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVTWYPVZDTKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

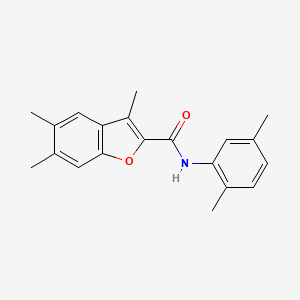
![(2-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2477300.png)
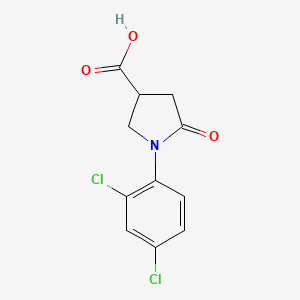
![2-[2-(Methylsulfanyl)pyrido[4,3-d]pyrimidin-5-yl]-octahydropiperazino[1,2-c][1,3]oxazin-6-one](/img/structure/B2477302.png)
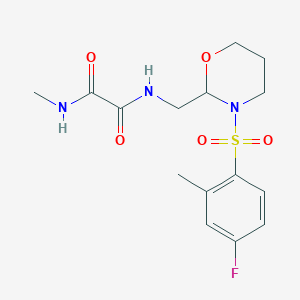

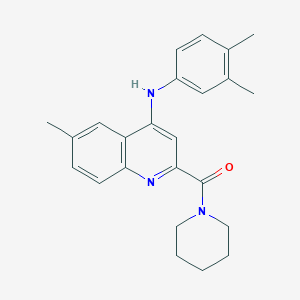
![1-(2-{3-[4-(Diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)ethanone](/img/structure/B2477308.png)

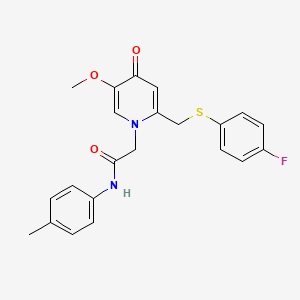
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2477311.png)
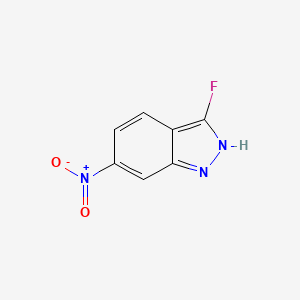

![N-[(3-Methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2477320.png)